molecular formula C13H9N5OS B6045585 3-methyl-6-(5-phenyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-methyl-6-(5-phenyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B6045585
M. Wt: 283.31 g/mol
InChI Key: QPDDJAVRJBEIRX-UHFFFAOYSA-N
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Description

3-methyl-6-(5-phenyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolothiadiazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 3-methyl-6-(5-phenyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies suggest that this compound exerts its biological activities by inhibiting certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-6-(5-phenyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound also exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to exhibit potent anti-microbial activity against a wide range of pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-6-(5-phenyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound exhibits a wide range of activities, making it a versatile compound for use in various assays. However, one of the limitations of using this compound is its relatively complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 3-methyl-6-(5-phenyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most promising directions is the development of novel derivatives with improved biological activity and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science, including medicinal chemistry, microbiology, and immunology.

Synthesis Methods

The synthesis of 3-methyl-6-(5-phenyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-phenyl-3-isoxazolyl hydrazine with 2-mercapto-1-methyl-1,2,4-triazole in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

3-methyl-6-(5-phenyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory, anti-cancer, and anti-microbial activities.

properties

IUPAC Name

3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5OS/c1-8-14-15-13-18(8)16-12(20-13)10-7-11(19-17-10)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDDJAVRJBEIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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